molecular formula C17H25NO2 B14810455 (2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide

(2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B14810455
M. Wt: 275.4 g/mol
InChI Key: DOZJLPNZMHAMEC-OUKQBFOZSA-N
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Description

(2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a heptyl group attached to the nitrogen atom and a methoxyphenyl group attached to the propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of 2-methoxybenzaldehyde with heptylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The double bond in the propenamide backbone can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-(2-hydroxyphenyl)prop-2-enamide.

    Reduction: Formation of N-heptyl-3-(2-methoxyphenyl)propionamide.

    Substitution: Formation of 3-(2-halophenyl)prop-2-enamide derivatives.

Scientific Research Applications

(2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H25NO2/c1-3-4-5-6-9-14-18-17(19)13-12-15-10-7-8-11-16(15)20-2/h7-8,10-13H,3-6,9,14H2,1-2H3,(H,18,19)/b13-12+

InChI Key

DOZJLPNZMHAMEC-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCNC(=O)/C=C/C1=CC=CC=C1OC

Canonical SMILES

CCCCCCCNC(=O)C=CC1=CC=CC=C1OC

Origin of Product

United States

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